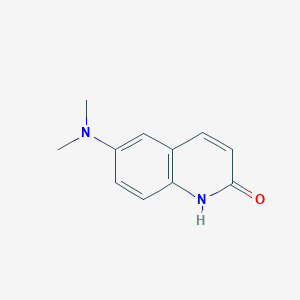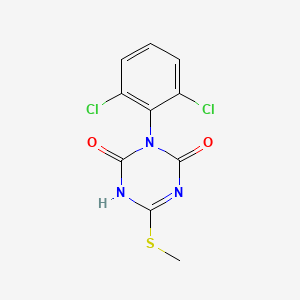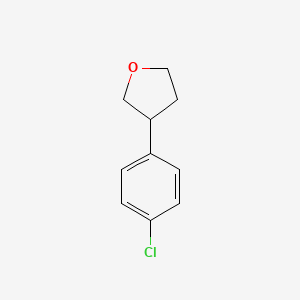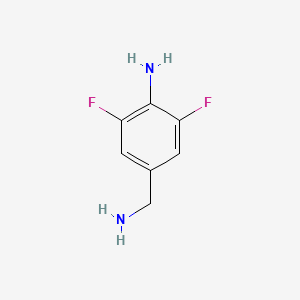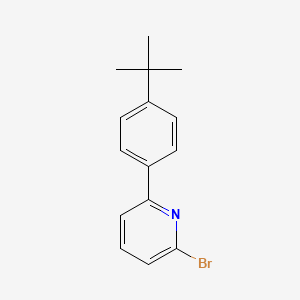
2-Methyl-1,2,3,4-tetrahydroanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,2,3,4-tetrahydroanthracene-9,10-dione is an organic compound with the molecular formula C15H14O2 It is a derivative of anthracene, characterized by the presence of a methyl group and a tetrahydroanthracene structure
準備方法
Synthetic Routes and Reaction Conditions
Gas Phase Fixed Bed Oxidation Method: This method involves heating the precursor compound in a vaporization chamber and mixing it with air. The mixture is then passed through an oxidation chamber containing a vanadium pentoxide catalyst at approximately 389°C.
Liquid Phase Oxidation Method: The precursor compound is dissolved in trichlorobenzene and reacted with nitric acid at 105-110°C.
Phthalic Anhydride Method: This method involves heating phthalic anhydride with benzene in the presence of a silicon-aluminum catalyst at 370-470°C.
化学反応の分析
Types of Reactions
Oxidation: 2-Methyl-1,2,3,4-tetrahydroanthracene-9,10-dione can undergo oxidation reactions to form various quinone derivatives.
Reduction: This compound can be reduced to form tetrahydro derivatives, which are useful intermediates in organic synthesis.
Substitution: It can undergo substitution reactions, such as halogenation and nitration, to form halogenated and nitrated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and vanadium pentoxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst can be used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine, while nitration can be achieved using nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Halogenated and nitrated derivatives.
科学的研究の応用
2-Methyl-1,2,3,4-tetrahydroanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species, which can induce cellular responses. It may also interact with DNA and proteins, affecting their function and leading to various biological effects .
類似化合物との比較
Similar Compounds
9,10-Anthraquinone: Similar in structure but lacks the tetrahydro and methyl groups.
2-Methylanthraquinone: Similar but does not have the tetrahydro structure.
2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione: Similar but has an additional methyl group.
特性
CAS番号 |
29564-02-1 |
|---|---|
分子式 |
C15H14O2 |
分子量 |
226.27 g/mol |
IUPAC名 |
2-methyl-1,2,3,4-tetrahydroanthracene-9,10-dione |
InChI |
InChI=1S/C15H14O2/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-5,9H,6-8H2,1H3 |
InChIキー |
WJCQJHNUBJYFBW-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2=C(C1)C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2'-Methyl-[3,3'-bithiophene]-2-thiol](/img/structure/B13137150.png)
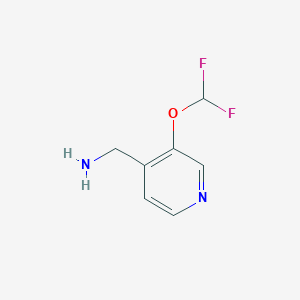

![cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B13137169.png)
